molecular formula C8H6ClNOS B13091996 3-Chloro-7-methoxy-1,2-benzisothiazole

3-Chloro-7-methoxy-1,2-benzisothiazole

Cat. No.: B13091996
M. Wt: 199.66 g/mol
InChI Key: OHEVMMQUMNRXSN-UHFFFAOYSA-N
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Description

3-Chloro-7-methoxy-1,2-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a chlorine atom at the 3rd position and a methoxy group at the 7th position on the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole typically involves the nucleophilic substitution of a suitable precursor. One common method is the treatment of 3-chloro-2-mercaptobenzaldehyde with chloramine, which yields the desired product . Another approach involves heating 2,3-dichlorobenzaldehyde with sulfur and aqueous ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxy-1,2-benzisothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles.

    Oxidation and Reduction:

    Substitution Reactions: The methoxy group at the 7th position can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxy-1,2-benzisothiazole involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-methoxy-1,2-benzisothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other benzisothiazole derivatives.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-chloro-7-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3

InChI Key

OHEVMMQUMNRXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SN=C2Cl

Origin of Product

United States

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